molecular formula C22H16BrNO3S2 B11706946 (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11706946
M. Wt: 486.4 g/mol
InChI Key: GOIOWEGGIYGEPQ-DEDYPNTBSA-N
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Description

The compound (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of furan, bromophenyl, ethoxyphenyl, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-furylmethylidene thiazolidinone under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16BrNO3S2

Molecular Weight

486.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16BrNO3S2/c1-2-26-17-9-7-16(8-10-17)24-21(25)20(29-22(24)28)13-18-11-12-19(27-18)14-3-5-15(23)6-4-14/h3-13H,2H2,1H3/b20-13+

InChI Key

GOIOWEGGIYGEPQ-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S

Origin of Product

United States

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